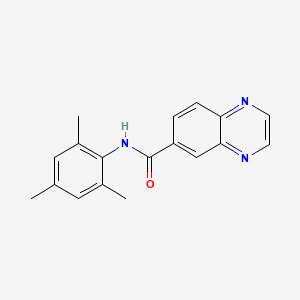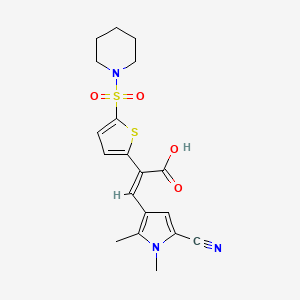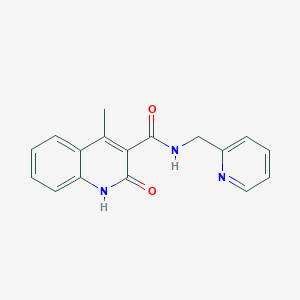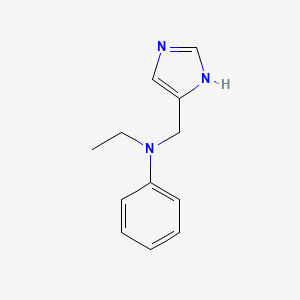
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
科学研究应用
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In neuroprotection, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to have antimicrobial activity against various bacteria and fungi.
作用机制
The mechanism of action of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to activate AMPK, a protein kinase that plays a key role in energy metabolism and cell survival. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to scavenge free radicals and reduce oxidative stress in cells. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in cells. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
The advantages of using N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in lab experiments include its low toxicity and high solubility in various solvents. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in lab experiments include its relatively low potency compared to other quinoxaline derivatives. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide may have limited bioavailability and may require the use of specialized delivery systems to enhance its efficacy.
未来方向
There are several future directions for research on N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide, including the development of novel N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide derivatives with improved potency and specificity. Additionally, the use of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in combination with other anticancer agents may enhance its efficacy and reduce the risk of drug resistance. Further studies are also needed to elucidate the precise mechanism of action of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide and its potential applications in other fields, such as cardiovascular disease and diabetes.
合成方法
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide can be synthesized using various methods, including the reaction of 2,4,6-trimethylphenylamine with ethyl 2-oxoquinoxaline-6-carboxylate in the presence of a base. Another method involves the reaction of 2,4,6-trimethylphenylamine with 6-bromo-2-chloroquinoxaline in the presence of a palladium catalyst. Both methods result in the formation of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in good yields.
属性
IUPAC Name |
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17(13(3)9-11)21-18(22)14-4-5-15-16(10-14)20-7-6-19-15/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVIGHPYLHYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57261834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)

![(2Z)-2-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B7469937.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)




![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)

![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)
